N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the condensation of a suitable benzothiazole derivative with a tetrahydronaphthalene carboxylic acid derivative. One common method involves the use of ethanol as a solvent and glacial acetic acid as a catalyst . The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The benzothiazole moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
- N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamide
Uniqueness
N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its fused tetrahydronaphthalene structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential efficacy and selectivity in various applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-16-17(10-15)22-11-19-16/h5-11H,1-4H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMARVNEYMCCOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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